molecular formula C17H23FN2O2 B2776353 (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2195941-94-5

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2776353
CAS No.: 2195941-94-5
M. Wt: 306.381
InChI Key: QIMQKNMWTCUSTM-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a diazepane ring, a cyclobutyl group, and a methanone moiety attached to a fluorinated methoxyphenyl group, making it a unique structure for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the cyclobutyl group. The final step involves the attachment of the 3-fluoro-4-methoxyphenyl group through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone include:

  • (4-Cyclobutyl-1,4-diazepan-1-yl)(3-chloro-4-methoxyphenyl)methanone
  • (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-ethoxyphenyl)methanone
  • (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the cyclobutyl group and the fluorinated methoxyphenyl moiety provides distinct chemical and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-22-16-7-6-13(12-15(16)18)17(21)20-9-3-8-19(10-11-20)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQKNMWTCUSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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